molecular formula C13H18N2O3 B11861821 (R)-Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate CAS No. 1217713-62-6

(R)-Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate

Katalognummer: B11861821
CAS-Nummer: 1217713-62-6
Molekulargewicht: 250.29 g/mol
InChI-Schlüssel: DUSWOUMCIHZHBH-GFCCVEGCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C13H18N2O3 It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with benzyl chloroformate and formaldehyde. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for ®-Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate often involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

®-Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while reduction can produce different piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

®-Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds.

    Biology: The compound can be used in biological studies to investigate the effects of piperazine derivatives on biological systems.

    Industry: It is used in the production of various chemicals and materials.

Wirkmechanismus

The mechanism of action of ®-Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The exact mechanism of action can vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate: A similar compound without the ®-configuration.

    N-Benzylpiperazine: A simpler derivative of piperazine with a benzyl group attached to one of the nitrogen atoms.

Uniqueness

®-Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate is unique due to its specific ®-configuration, which can impart different biological activities and properties compared to its racemic or (S)-counterparts. This stereochemistry can influence its interaction with molecular targets and its overall efficacy in various applications.

Eigenschaften

CAS-Nummer

1217713-62-6

Molekularformel

C13H18N2O3

Molekulargewicht

250.29 g/mol

IUPAC-Name

benzyl (2R)-2-(hydroxymethyl)piperazine-1-carboxylate

InChI

InChI=1S/C13H18N2O3/c16-9-12-8-14-6-7-15(12)13(17)18-10-11-4-2-1-3-5-11/h1-5,12,14,16H,6-10H2/t12-/m1/s1

InChI-Schlüssel

DUSWOUMCIHZHBH-GFCCVEGCSA-N

Isomerische SMILES

C1CN([C@H](CN1)CO)C(=O)OCC2=CC=CC=C2

Kanonische SMILES

C1CN(C(CN1)CO)C(=O)OCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.